Cas no 17990-16-8 ((+)-cis-Abienol)

(+)-cis-Abienol 化学的及び物理的性質
名前と識別子
-
- (+)-cis-Abienol
- LogP
- (2R,4aS,8aS)-2,5,5,8a-Tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien- 1-yl]decahydro-2-naphthalenol
- 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methyl-1,3-pentadienyl)-
- 77970B04CL
- (12Z)-Abienol
- (Z)-Abienol
- SCHEMBL18089046
- HY-121999
- 2-naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadienyl]-, (1R,2R,4aS,8aS)-
- CHEBI:68624
- C20481
- (Z)-Labda-12,14-dien-8-ol
- (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol
- DTXSID301035611
- (12Z)-Labda-12,14-dien-8alpha-ol
- AKOS040763263
- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol
- Labda-12,14-dien-8-ol, (Z)-
- SCHEMBL9549996
- cis-Abienol
- 17990-16-8
- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-((Z)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-ol
- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- UNII-77970B04CL
- 9H-(Labda-12,14-dien-8-ol)
- 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methyl-2,4-pentadienyl)-, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-
- CS-0083833
- InChI=1/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s
- 25578-83-0
- Abienol, cis-
- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]-decahydronaphthalen-2-ol
- J-011478
- Q27137053
- G79343
- DA-59427
-
- インチ: InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1
- InChIKey: ZAZVCYBIABTSJR-SZAPHMHZSA-N
- ほほえんだ: CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
計算された属性
- せいみつぶんしりょう: 290.260965704g/mol
- どういたいしつりょう: 290.260965704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 20.2Ų
(+)-cis-Abienol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-479393-100mg |
(+)-cis-Abienol, |
17990-16-8 | 100mg |
¥2557.00 | 2023-09-05 | ||
TRC | A107600-1g |
(+)-cis-Abienol |
17990-16-8 | 1g |
$ 1777.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479393A-1 g |
(+)-cis-Abienol, |
17990-16-8 | 1g |
¥18,050.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479393A-1g |
(+)-cis-Abienol, |
17990-16-8 | 1g |
¥18050.00 | 2023-09-05 | ||
TargetMol Chemicals | TN6211-5 mg |
cis-Abienol |
17990-16-8 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
1PlusChem | 1P00ADNP-25mg |
(+)-cis-Abienol |
17990-16-8 | 99% | 25mg |
$258.00 | 2024-06-18 | |
1PlusChem | 1P00ADNP-250mg |
(+)-cis-Abienol |
17990-16-8 | 95% | 250mg |
$915.00 | 2023-12-20 | |
A2B Chem LLC | AE83461-1g |
(+)-cis-Abienol |
17990-16-8 | 95% | 1g |
$9125.00 | 2024-04-20 | |
A2B Chem LLC | AE83461-250mg |
(+)-cis-Abienol |
17990-16-8 | 95% | 250mg |
$2419.00 | 2024-04-20 | |
A2B Chem LLC | AE83461-100mg |
(+)-cis-Abienol |
17990-16-8 | 95% | 100mg |
$1046.00 | 2024-04-20 |
(+)-cis-Abienol 関連文献
-
D. John Faulkner Nat. Prod. Rep. 2000 17 7
-
B. J. M. Jansen,Ae. de Groot Nat. Prod. Rep. 2004 21 449
-
3. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1984 1 339
-
4. The conversion of cis- into trans-abienol: some reactions with mercuric acetateJohn S. Mills J. Chem. Soc. C 1967 2514
-
Paul M. Dewick Nat. Prod. Rep. 1997 14 111
-
6. Synthetic studies in the diterpene series. Part IX. Synthesis of 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene (Ruzicka's hydrocarbon)Dhanonjoy Nasipuri,Ila De Dalal,Dibyendu N. Roy J. Chem. Soc. Perkin Trans. 1 1973 1754
-
7. Chapter 12. Terpenoids and steroids
-
Yan Liu,Shu-Xi Jing,Shi-Hong Luo,Sheng-Hong Li Nat. Prod. Rep. 2019 36 626
-
9. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coliMauro A. Rinaldi,Clara A. Ferraz,Nigel S. Scrutton Nat. Prod. Rep. 2022 39 90
(+)-cis-Abienolに関する追加情報
Exploring (+)-cis-Abienol (CAS No. 17990-16-8): A Versatile Natural Compound with Emerging Applications
(+)-cis-Abienol (CAS No. 17990-16-8) is a naturally occurring diterpene alcohol that has garnered significant attention in recent years due to its unique chemical structure and diverse applications. This compound, classified under the abietane-type diterpenoids, is particularly notable for its presence in conifer resins and its role in traditional medicine. Researchers and industries alike are increasingly interested in (+)-cis-Abienol for its potential in fragrance formulations, pharmaceutical intermediates, and natural product synthesis.
The molecular formula of (+)-cis-Abienol is C20H34O, and it features a distinctive cis-configuration that contributes to its biological activity. Unlike its trans-isomer, the cis-abienol structure exhibits enhanced stability under certain conditions, making it a preferred choice for high-value applications. Recent studies have highlighted its role as a precursor for amber-like scents, aligning with the growing demand for sustainable and natural fragrance ingredients in the cosmetics industry.
One of the most searched questions about (+)-cis-Abienol revolves around its natural sources. This compound is primarily extracted from the resin of Abies species (fir trees) and some Labdanum-producing plants. With the rise of green chemistry trends, extraction methods such as supercritical CO2 extraction and steam distillation have become hot topics among researchers aiming to optimize yield while maintaining ecological sustainability.
In the realm of terpene chemistry, (+)-cis-Abienol stands out for its potential bioactive properties. Preliminary research suggests possible applications in anti-inflammatory formulations and skin care products, though these areas require further clinical validation. The compound's molecular structure, particularly its hydroxyl group and double bond arrangement, makes it an interesting subject for structure-activity relationship (SAR) studies in medicinal chemistry.
The fragrance industry has shown particular interest in (+)-cis-Abienol due to its woody-amber olfactory profile. Perfumers value its ability to contribute fixative properties to fragrance compositions, enhancing longevity without the need for synthetic musks. This aligns perfectly with current consumer trends favoring clean beauty products and transparent ingredient lists. Market analysts note increasing searches for "natural amber fragrance alternatives" and "sustainable fixatives" – areas where (+)-cis-Abienol shows remarkable promise.
From a technical perspective, (+)-cis-Abienol presents interesting challenges and opportunities in chiral synthesis. The compound's specific stereochemistry requires precise synthetic approaches, with recent literature highlighting advances in asymmetric catalysis and biocatalytic methods. These developments address the growing need for stereochemically pure terpenes in high-end applications, particularly in the flavor and fragrance sector.
Quality control of (+)-cis-Abienol typically involves advanced analytical techniques such as chiral HPLC and GC-MS to verify purity and isomeric composition. The compound's physical properties – including its characteristic optical rotation and solubility profile – serve as important quality markers. Manufacturers and researchers frequently search for "CAS 17990-16-8 specifications" and "cis-Abienol NMR data", reflecting the need for reliable characterization methods.
Looking forward, the applications of (+)-cis-Abienol may expand into functional materials and green solvents, given the increasing interest in bio-based chemicals. Its potential as a renewable building block for more complex molecules positions it well within the circular economy paradigm. As sustainability becomes a key driver across industries, compounds like (+)-cis-Abienol that combine natural origin with functional versatility are likely to see growing demand and research attention.
For researchers working with (+)-cis-Abienol, proper storage conditions are crucial to maintain stability. The compound should be kept in airtight containers under inert atmosphere when possible, protected from light and excessive heat. These handling considerations are particularly important given the compound's sensitivity to oxidation and isomerization, which could affect both its chemical properties and olfactory characteristics.
The commercial availability of (+)-cis-Abienol has improved in recent years, with suppliers offering various purity grades to meet different application needs. However, challenges remain in scaling up production while maintaining stereochemical purity – an area where biotechnological approaches may offer solutions. The intersection of traditional phytochemistry and modern synthetic biology presents exciting possibilities for the future of this unique diterpene alcohol.
17990-16-8 ((+)-cis-Abienol) 関連製品
- 1217467-39-4(25-Hydroxyvitamin D2-d3)
- 21343-40-8(Ercalcidiol)
- 1262843-46-8(25-Hydroxy VD2-D6)
- 70387-38-1(6alpha-Hydroxynidorellol)
- 1214326-94-9(2-bromo-3-chloro-5-fluoro-pyridine)
- 2227714-12-5(rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol)
- 117713-57-2(1,3-Di((113C)methyl)benzene)
- 2229136-88-1(2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine)
- 2639399-21-4(tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)
- 2166685-74-9(2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine)




